![molecular formula C15H19FN2O B11853391 2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)
2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-フルオロベンジル)-2,8-ジアザスピロ[4.5]デカン-1-オンは、スピロ化合物と呼ばれるクラスに属する化学化合物です。これらの化合物は、2つの環が単一の原子で接続された独自の構造を特徴としています。
準備方法
合成ルートと反応条件
2-(4-フルオロベンジル)-2,8-ジアザスピロ[4.5]デカン-1-オンの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、ルイス酸触媒によるプリンス/ピナコールカスケード反応です。 この方法は、アルデヒドと1-(4-ヒドロキシブト-1-エン-2-イル)シクロブタノールからのスピロ環の合成のために開発されました 。反応条件は通常、三フッ化ホウ素エーテルなどのルイス酸触媒を使用し、制御された温度と圧力で、高収率と選択性を達成します。
工業生産方法
2-(4-フルオロベンジル)-2,8-ジアザスピロ[4.5]デカン-1-オンの工業生産には、同様の合成ルートが使用される場合がありますが、規模が大きくなります。このプロセスは、コスト効率、収率、純度のために最適化されます。これには、連続フロー反応器と高度な精製技術の使用を含めることで、化合物が工業規格を満たすようにすることができます。
化学反応の分析
反応の種類
2-(4-フルオロベンジル)-2,8-ジアザスピロ[4.5]デカン-1-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この反応は、1つの原子または原子団が別の原子または原子団で置き換えられることを伴います。一般的な試薬には、ハロゲンと求核剤があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下での塩素または臭素などのハロゲン。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
科学研究の応用
2-(4-フルオロベンジル)-2,8-ジアザスピロ[4.5]デカン-1-オンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性など、潜在的な生物活性について調査されています。
医学: さまざまな疾患の薬剤候補など、潜在的な治療効果について探求されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
2-(4-フルオロベンジル)-2,8-ジアザスピロ[4.5]デカン-1-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他のタンパク質を含む場合があります。この化合物は、これらの標的に結合してその活性を調節することで、さまざまな生物学的応答をもたらす可能性があります。関与する正確な経路は、特定のアプリケーションと使用の状況によって異なります。
類似の化合物との比較
類似の化合物
- 2-(4-フルオロベンジル)-2,7-ジアザスピロ[4.5]デカン-1-オン
- 7-(4-フルオロベンジル)-2-(4-ピリジニルアセチル)-2,7-ジアザスピロ[4.5]デカン-6-オン
独自性
2-(4-フルオロベンジル)-2,8-ジアザスピロ[4.5]デカン-1-オンは、その特定の構造配置とフルオロベンジル基の存在によってユニークです。
類似化合物との比較
Similar Compounds
- 2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
- 7-(4-Fluorobenzyl)-2-(4-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one
Uniqueness
2-(4-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is unique due to its specific structural configuration and the presence of the fluorobenzyl group
特性
分子式 |
C15H19FN2O |
|---|---|
分子量 |
262.32 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C15H19FN2O/c16-13-3-1-12(2-4-13)11-18-10-7-15(14(18)19)5-8-17-9-6-15/h1-4,17H,5-11H2 |
InChIキー |
NXCYRZGPVDCAAL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CCN(C2=O)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)
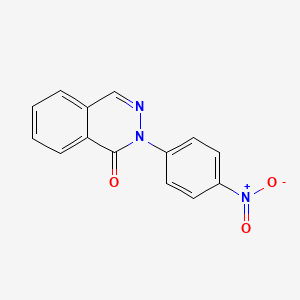
![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)
![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853365.png)
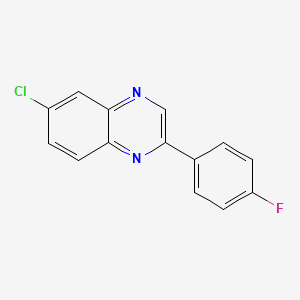

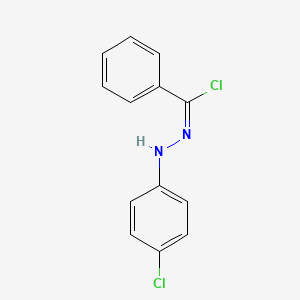
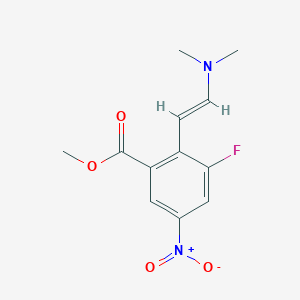
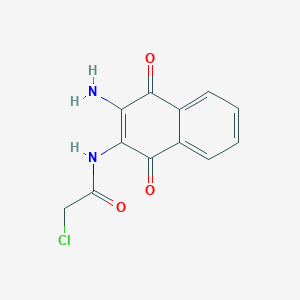
![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)
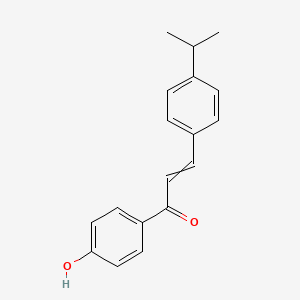
![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)
